Cas no 110147-48-3 (Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]-)

Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]- structure
110147-48-3 structure
Product name:Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]-
CAS No:110147-48-3
MF:C21H24N2O2S
MW:368.492464065552
CID:207918
PubChem ID:60405

Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]-
    • 1-[10-(3-morpholin-4-ylpropyl)phenothiazin-2-yl]ethanone
    • 110147-48-3
    • DTXSID90911510
    • 3-Acetyl-10-(3'-morpholinopropyl)phenothiazin
    • KETONE, METHYL 10-(3-MORPHOLINOPROPYL)PHENOTHIAZIN-2-YL
    • Methyl 10-(3-morpholinopropyl)phenothiazin-2-yl ketone
    • 1-{10-[3-(MORPHOLIN-4-YL)PROPYL]-10H-PHENOTHIAZIN-2-YL}ETHAN-1-ONE
    • Inchi: InChI=1S/C21H24N2O2S/c1-16(24)17-7-8-21-19(15-17)23(18-5-2-3-6-20(18)26-21)10-4-9-22-11-13-25-14-12-22/h2-3,5-8,15H,4,9-14H2,1H3
    • InChI Key: LHIVZMCFFLIJNK-UHFFFAOYSA-N
    • SMILES: O1CCN(CCCN2C3=C(C=CC(C(=O)C)=C3)SC3C2=CC=CC=3)CC1

Computed Properties

  • Exact Mass: 368.15602
  • Monoisotopic Mass: 368.156
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.1A^2

Experimental Properties

  • Density: 1.201
  • Boiling Point: 563.9°Cat760mmHg
  • Flash Point: 294.9°C
  • Refractive Index: 1.611
  • PSA: 32.78
  • LogP: 4.21710

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